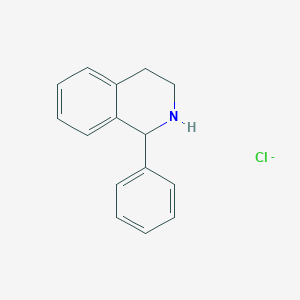

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride

Description

Properties

Molecular Formula |

C15H15ClN- |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

1-phenyl-1,2,3,4-tetrahydroisoquinoline;chloride |

InChI |

InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H/p-1 |

InChI Key |

CPJJLGSNPKSIJC-UHFFFAOYSA-M |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride typically involves the following steps:

Formation of N-(2-phenethyl)benzamide: This is achieved by reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in water.

Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenethyl)benzamide is then mixed with phosphorus pentoxide, phosphorus trichloride, and a benzene solvent, followed by heating.

Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The 1-Phenyl-3,4-dihydroisoquinoline is further reacted with an alcohol solvent and hydroboron to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, reducing costs, and minimizing environmental impact by avoiding the use of organic solvents and simplifying post-reaction treatments .

Chemical Reactions Analysis

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydroboron, and various halogenated compounds for substitution reactions . The major products formed from these reactions are often derivatives of tetrahydroisoquinoline with different functional groups attached.

Scientific Research Applications

Synthesis and Production

1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through different methods. One method involves acylating β-phenylethylamine with benzoyl chloride to produce compound N-styroyl-benzamide, which then reacts with polyphosphoric acid to generate compound 1-phenyl-3,4-dihydro-isoquinoline. The resulting compound is reduced to form 1-phenyl-1,2,3,4-tetrahydroisoquinoline .

Pharmaceutical Applications

- Solifenacin Intermediate 1-Phenyl-1,2,3,4-tetrahydroisoquinoline serves as an intermediate in the synthesis of solifenacin succinate, a novel urinary tract spasmolytic drug . Solifenacin is an M3 receptor-selective antagonist used to treat overactive bladder symptoms .

- Antimalarial Research Tetrahydroisoquinolone derivatives, including 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs, have shown antimalarial activity against P. falciparum . These compounds can affect gametocyte development, holding promise for malaria treatment .

- Anticancer Agents 1-Phenyl-1,2,3,4-tetrahydroisoquinoline can serve as a scaffold for developing novel anticancer agents due to its ability to inhibit tubulin polymerization.

Chemical Properties and Reactions

The stereochemistry at the nitrogen atom in (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is crucial for its biological activity, influencing its interaction with biological targets. It is involved in different chemical reactions, making it useful in organic synthesis and medicinal chemistry.

Research and Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It can inhibit monoamine oxidase (MAO) activity, thereby affecting the catabolism of neurotransmitters like dopamine . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

- Structure : Methyl group at the 1-position instead of phenyl.

- Properties : Lower molecular weight and hydrophobicity compared to the phenyl-substituted derivative.

- Applications : Studied for its neuroprotective effects in Parkinson’s disease models. HPLC analysis with fluorescent labeling (4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride) enables sensitive detection in biological matrices .

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BeTIQ)

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- Structure : Methoxy groups at the 6- and 7-positions.

- Applications : Key intermediate in GluN2C/2D NMDA receptor potentiators. Modifications at the A-ring (phenyl) and linker regions (ether/thioether) optimize receptor binding .

Functional Group Modifications

1,2,3,4-Tetrahydroisoquinoline-3-phosphonic Acid (TicP)

1-(S)-Phenyl-1,2,3,4-tetrahydroisoquinoline Carbamyl Chloride

- Structure : Carbamyl chloride group at the 1-position.

- Applications: Intermediate in solifenacin synthesis. Reacts with (R)-3-quinuclidinol under mild conditions (triphosgene-mediated) to yield the final drug .

5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure : Trifluoromethyl group at the 5-position.

- Properties : Enhanced lipophilicity and metabolic resistance due to the CF₃ group. Used in receptor-binding studies for serotonin and dopamine .

Pharmacologically Active Analogs

Tetrahydroisoquinoline-Based Kappa Opioid Receptor Antagonists

Mixed-Ligand Oxorhenium(V) Complexes

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Structure : Pyridine analog with a methyl-phenyl group.

- Toxicity : Causes selective destruction of substantia nigra neurons, leading to parkinsonism. Highlights the neurotoxic risks of structurally related compounds .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Research Findings

- Stereochemical Flexibility: The phenyl-substituted tetrahydroisoquinoline undergoes efficient racemization via N-chlorination, enabling recycling of enantiomers during solifenacin production .

- Reactivity in Cross-Coupling : 2-Phenyl-THQ derivatives show superior reactivity in copper-catalyzed alkynylation compared to benzyl or methyl analogs due to reduced steric hindrance .

- Neurotoxicity Contrasts : Unlike MPTP, 1-MeTIQ exhibits neuroprotective effects, underscoring the critical role of substitution patterns in pharmacological outcomes .

Biological Activity

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are known for their structural similarity to various bioactive compounds. They exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities. The chloride salt form enhances solubility and bioavailability in biological systems.

Biological Activities

1. Monoamine Oxidase Inhibition

One of the notable biological activities of this compound is its ability to inhibit monoamine oxidase (MAO) activity. MAO is an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which may have implications for treating mood disorders and neurodegenerative diseases.

2. Antioxidant Properties

Research indicates that THIQ derivatives possess significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and enhance the body’s antioxidant defenses. The compound has been shown to upregulate the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

3. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits potent anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammation .

4. Anticancer Activity

The compound has shown promise in cancer research as well. It has been identified as a dual inhibitor of cyclin-dependent kinases (CDK4/6) and aromatase, which are crucial targets in cancer therapy. In vitro studies revealed that THIQ derivatives could effectively inhibit tumor cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- MAO Inhibition : By blocking MAO activity, the compound increases neurotransmitter availability.

- Antioxidant Mechanism : The compound enhances the expression of genes involved in the antioxidant response via the NRF2 pathway .

- Anti-inflammatory Pathway : It modulates inflammatory responses by inhibiting NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study assessed the antioxidant capacity of various THIQ derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a higher scavenging effect compared to standard antioxidants like quercetin .

Case Study: Anti-inflammatory Effects

In vivo experiments demonstrated that administration of this compound significantly reduced paw edema in a rat model induced by carrageenan injection. This suggests its potential use in treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-Ph-THIQ) and its chloride salt?

The compound is synthesized via cyclization of benzamide derivatives followed by reduction. Two primary routes are documented:

- Route 1 : Cyclization of -(2-phenylethyl)benzamide using in refluxing xylene, followed by NaBH reduction in ethanol to yield racemic 1-Ph-THIQ .

- Route 2 : Acetylation of phenethylamine, cyclization with polyphosphoric acid (PPA), and reduction with potassium borohydride (KBH)—a method noted for cost efficiency and fewer byproducts .

The chloride salt is typically formed via acidification (e.g., HCl) or salt metathesis.

Q. How is the stereochemical purity of 1-Ph-THIQ validated in synthetic workflows?

Chiral purity is confirmed using:

Q. What analytical techniques are critical for characterizing 1-Ph-THIQ derivatives?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions, particularly for derivatives like 6,7-dimethoxy analogs .

- Mass Spectrometry (MS) : UHPLC-ESI/APCI-MS validates molecular weights (e.g., 209.29 for 1-Ph-THIQ) and detects impurities .

- IR Spectroscopy : In situ IR monitors lithiation and substitution reactions during synthesis .

Advanced Research Questions

Q. How do reaction conditions influence the configurational stability of 1-Ph-THIQ intermediates?

- Lithiation studies reveal that 1-Ph-THIQ derivatives exhibit configurational instability under strong bases (e.g., -BuLi), leading to racemization. Stabilization requires low temperatures (-78°C) and aprotic solvents (THF) .

- Photocatalytic alkylation : Ru(bpy)Cl-mediated reactions in degassed acetonitrile with TFA enhance α-alkylation efficiency by stabilizing radical intermediates .

Q. What strategies address contradictions in enantioselective synthesis yields?

Discrepancies in enantiomeric excess (ee) often arise from:

- Resolution method : Chiral HPLC provides higher ee (>99%) compared to tartaric acid resolution (~90% ee) due to incomplete diastereomer separation .

- Catalyst choice : Asymmetric hydrogenation of 3,4-dihydroisoquinolines using chiral ligands (e.g., BINAP-Ru) improves ee but requires rigorous oxygen-free conditions .

Q. How is 1-Ph-THIQ applied in multicomponent reactions (MCRs)?

- Ugi azido reactions : 1-Tetrazolyl-substituted derivatives react with activated alkynes (e.g., methyl vinyl ketone) under Ru catalysis, forming iminium intermediates for alkaloid synthesis .

- Photocatalyzed C(sp)–H functionalization : 1-Ph-THIQ undergoes α-alkylation with ketones under blue LED irradiation, enabled by Ru(bpy)Cl and TFA .

Q. What are the challenges in scaling up 1-Ph-THIQ-based syntheses?

- Purification bottlenecks : Racemic mixtures require resource-intensive chiral chromatography, making tartaric acid resolution preferable for large-scale workflows .

- Byproduct formation : Cyclization with PPA generates fewer impurities (e.g., <5% over-reduced byproducts) compared to -based methods .

Methodological Considerations

Q. How is in situ IR spectroscopy applied to optimize 1-Ph-THIQ syntheses?

In lithiation-substitution reactions, IR tracks the disappearance of N–H stretches (~3300 cm) and emergence of C–Li bonds (~1600 cm), enabling real-time adjustment of reaction stoichiometry .

Q. What solvent systems enhance 1-Ph-THIQ stability during photochemical reactions?

Non-polar solvents (e.g., chloroform) stabilize iminium ions in IR-MALDI analyses, while degassed acetonitrile minimizes side reactions in photocatalytic setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.